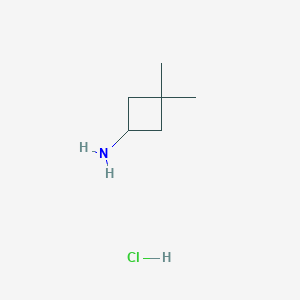

3,3-Dimethylcyclobutan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3,3-dimethylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-6(2)3-5(7)4-6;/h5H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSDDUMNKUMRIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1284247-23-9 | |

| Record name | 3,3-dimethylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination Using Formamide and Ammonium Formate

A patented method (CN104788320A) describes a detailed procedure for preparing 1,3-dimethylbutylamine hydrochloride, which is structurally related and serves as a close analogue to 3,3-dimethylcyclobutan-1-amine hydrochloride. This method can be adapted for the target compound and involves the following steps:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Mix methyl isobutyl ketone (or hexone), formamide, and ammonium formate | Heat at 120–170 °C for 19–21 hours | Formation of intermediate amine |

| 2 | Cool reaction mixture to 35–45 °C, perform water extraction to remove impurities | - | Obtain intermediate product (oil phase) |

| 3 | React intermediate with concentrated hydrochloric acid under reflux | Heat for 7–9 hours | Formation of amine hydrochloride salt |

| 4 | Concentrate and evaporate to dryness | - | Solid crude hydrochloride |

| 5 | Treat with activated carbon at 70–80 °C for 30–40 minutes | - | Remove colored impurities |

| 6 | Filter and evaporate filtrate to dryness | - | Purified crude product |

| 7 | Crystallize from ethyl acetate at 0 to 2 °C for 2.5–3.5 hours | - | High purity hydrochloride crystals |

| 8 | Wash crystals with ethyl acetate and dry at 75–85 °C | - | Final product with >99% purity |

Example Data from Patent Embodiments:

| Embodiment | Hexone (g) | Formamide (g) | Ammonium formate (g) | HCl (mL) | Yield (g) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 8.3 | 9 | 9 | 20 | 6.3 | 99.1 |

| 2 | 6 | 9 | 6.3 | 44 | 6.3 | 99.1 |

| 3 | 10 | 9 | 12 | 30 | 6.3 | 99.3 |

This method is noted for its mild reaction conditions, simplicity, and high efficiency in producing a high-purity product.

Hydrochloric Acid Treatment of Cyclobutanecarbonitrile Derivatives

Another approach involves the acidic hydrolysis and amination of cyclobutanecarbonitrile derivatives, followed by hydrochloride salt formation. Research literature describes:

- Stirring 3-methylenecyclobutanecarbonitrile with concentrated aqueous hydrochloric acid at 95–100 °C for 9 hours to form 3-chloro-3-methylcyclobutane-1-carboxylic acid

- Subsequent amide formation via coupling agents (e.g., HATU) and amines

- Salt formation by reaction with hydrochloric acid in aqueous media

Though this method is more complex and involves additional functional group transformations, it allows for structural diversification and can be adapted for preparing this compound analogues.

Analytical and Purity Considerations

The preparation methods emphasize:

- Removal of impurities by water extraction and activated carbon treatment

- Use of crystallization from ethyl acetate at low temperatures to achieve high purity

- Final product purity confirmed by HPLC analysis reaching above 99%

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Purification | Yield & Purity | Notes |

|---|---|---|---|---|---|---|

| Reductive amination with formamide/ammonium formate | Methyl isobutyl ketone (or hexone) | Formamide, ammonium formate, HCl | 120–170 °C (19–21 h), reflux with HCl (7–9 h) | Activated carbon treatment, crystallization from ethyl acetate | ~6.3 g product, >99% purity | Mild, efficient, scalable |

| Acid hydrolysis and amide coupling | 3-methylenecyclobutanecarbonitrile | Concentrated HCl, coupling agents (HATU) | 95–100 °C (9 h), room temp coupling | Extraction, chromatography | Moderate yields, purity varies | Allows structural diversification |

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under suitable conditions.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amine group in this compound can undergo substitution reactions with various electrophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or other reduced derivatives.

Substitution: Alkylated or acylated amines

Scientific Research Applications

Medicinal Chemistry

3,3-Dimethylcyclobutan-1-amine hydrochloride has been explored for its potential as a pharmacological agent. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Potential Therapeutic Uses:

- Cancer Treatment: Compounds similar to this compound are being investigated for their ability to inhibit pathways involved in cancer progression. For instance, research has indicated that derivatives of this compound can inhibit the Raf/MEK/MAPK signaling pathway, which is crucial in various cancers including leukemia and solid tumors .

Organic Synthesis

This compound serves as a versatile building block in organic chemistry. It is used in the synthesis of more complex molecules due to its unique cyclobutane structure.

Applications in Synthesis:

- Intermediate in Synthesis: It can be utilized as an intermediate in the preparation of pharmaceuticals and agrochemicals. The cyclobutane ring provides a unique framework that can be modified to introduce various functional groups .

Biochemical Probes

The compound is also being researched for its potential use as a biochemical probe. Its ability to selectively bind to certain receptors or enzymes can facilitate studies on cellular mechanisms and pathways.

Mechanism of Action:

- The interaction of this compound with specific molecular targets can modulate biological activities, influencing cellular signaling pathways that are vital for understanding disease mechanisms .

Case Study 1: Cancer Inhibition

A study investigated the effects of compounds related to this compound on cancer cell lines. Results indicated that these compounds could effectively inhibit cell proliferation in various cancer types by targeting the Raf/MEK/MAPK pathway .

Case Study 2: Synthesis of Novel Compounds

Research has demonstrated the use of this compound as a precursor for synthesizing novel compounds with enhanced biological activity. This approach has shown promise in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 3,3-Dimethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Properties of Cyclobutane Amine Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Storage Conditions | Key Features |

|---|---|---|---|---|---|

| 3,3-Dimethylcyclobutan-1-amine HCl | 3,3-dimethyl | C₆H₁₄ClN | 135.64 | 2–8°C under inert gas | High steric hindrance, no isomerism |

| 3-Methylcyclobutanamine HCl | 3-methyl | C₅H₁₂ClN | 121.61 | Not specified | Cis/trans isomerism possible |

| 3-(Difluoromethyl)cyclobutan-1-amine HCl | 3-(difluoromethyl) | C₅H₁₀ClF₂N | ~157.5* | Not specified | Enhanced lipophilicity |

| (1R,3R)-3-Methoxycyclobutan-1-amine HCl | 3-methoxy | C₅H₁₁ClNO | 137.61 | Room temperature | Electron-donating group |

| 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine HCl | 3,3-difluoro, 1-CF₃ | C₅H₇ClF₅N | 211.56 | Not specified | High electronegativity, metabolic stability |

*Estimated based on molecular formula.

Detailed Analysis

3-Methylcyclobutanamine Hydrochloride (C₅H₁₂ClN)

- Substituent : A single methyl group at the 3-position.

- Molecular Weight : Lower (121.61 g/mol) than the target compound due to reduced steric bulk.

- Isomerism : Exists as cis and trans isomers (e.g., cis-3-Methylcyclobutanamine hydrochloride), which may exhibit distinct biological activities or crystallization behaviors .

- Applications : Used in asymmetric synthesis and as a ligand in catalysis.

3-(Difluoromethyl)cyclobutan-1-amine Hydrochloride (C₅H₁₀ClF₂N)

- Substituent : Difluoromethyl group introduces electronegativity and lipophilicity .

- Impact : Fluorine atoms enhance metabolic stability and membrane permeability, making this derivative suitable for CNS-targeting drugs .

- Synthesis : Likely involves fluorination reactions, which are more complex than alkylation steps used for methyl-substituted analogs.

(1R,3R)-3-Methoxycyclobutan-1-amine Hydrochloride (C₅H₁₁ClNO)

- Substituent : Methoxy group at the 3-position.

- Molecular Weight : Slightly higher (137.61 g/mol) due to the oxygen atom.

- Basicity : The electron-donating methoxy group may reduce amine basicity compared to methyl-substituted analogs.

- Stability : Can be stored at room temperature , indicating greater stability than the target compound .

3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine Hydrochloride (C₅H₇ClF₅N)

- Substituents : Dual fluorine atoms at the 3-position and a trifluoromethyl group at the 1-position.

- Molecular Weight : Significantly higher (211.56 g/mol) due to fluorine content.

- Applications: Potential use in PET imaging or as a bioactive molecule with improved resistance to enzymatic degradation .

Research Findings and Implications

- Steric Effects : The 3,3-dimethyl substitution in the target compound creates substantial steric hindrance, which can restrict conformational flexibility and improve binding specificity in enzyme inhibition .

- Fluorinated Derivatives : Compounds like 3-(difluoromethyl)cyclobutan-1-amine HCl exhibit enhanced lipophilicity (logP ~1.5–2.0), correlating with improved blood-brain barrier penetration .

- Isomerism : Cis/trans isomers of 3-methylcyclobutanamine HCl may require chiral separation techniques, adding complexity to synthesis workflows .

Biological Activity

3,3-Dimethylcyclobutan-1-amine hydrochloride is a cyclic amine compound characterized by its unique structure that includes a cyclobutane ring with two methyl groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

- Molecular Formula : C₆H₁₄ClN

- Molecular Weight : Approximately 137.64 g/mol

- CAS Number : 1284247-23-9

The hydrochloride form enhances the compound's solubility in aqueous solutions, making it more suitable for biological studies and applications .

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. It acts as a ligand, binding to specific receptors and enzymes, thereby modulating their activity. This interaction can lead to multiple biochemical effects depending on the target pathways involved .

Pharmacological Applications

Research indicates that this compound may possess various pharmacological properties, including:

- Neurotransmitter Modulation : Initial findings suggest that it may influence neurotransmitter systems, which could have implications for treating neurological disorders.

- Antineoplastic Activity : Some studies have explored its potential as an antineoplastic agent, particularly in inhibiting cancer cell proliferation and invasion .

- Cell Penetrating Peptides : Its derivatives have been investigated as vectors for drug delivery systems, particularly against protozoan infections like Leishmania .

Study 1: Neurotransmitter Interaction

A study conducted on the binding affinity of this compound to neurotransmitter receptors revealed significant interactions with serotonin and dopamine receptors. The compound demonstrated a moderate affinity for these targets, suggesting potential applications in treating mood disorders.

Study 2: Anticancer Properties

In vitro studies evaluating the cytotoxic effects of this compound on various cancer cell lines indicated that it inhibited cell growth significantly at concentrations above 50 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1/S phase.

Study 3: Drug Delivery Systems

Research into the use of this compound as part of cell-penetrating peptides showed promising results in enhancing drug delivery efficiency to target cells without significant cytotoxicity. This was particularly evident in studies involving Leishmania parasites .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 1284247-23-9 | Increased steric hindrance; altered reactivity |

| N,N-Dimethylcyclobutan-1-amine hydrochloride | 1284247-24-0 | Similar structure; different biological activity |

| Cyclobutanamine derivatives | Various | Various functional groups affecting biological activity |

The unique structure of this compound distinguishes it from other cyclic amines, potentially influencing its interaction with biological targets differently than other compounds in its class .

Q & A

What are the optimal synthetic routes for preparing 3,3-Dimethylcyclobutan-1-amine hydrochloride, and how can reaction conditions be optimized for high yield?

Level: Basic

Answer:

The synthesis typically involves three key steps:

Cyclobutane ring formation : Use [2+2] photocycloaddition or cyclopropane expansion with diazo compounds and transition-metal catalysts (e.g., rhodium) to construct the 3,3-dimethylcyclobutane backbone .

Amination : Introduce the amine group via reductive amination (e.g., using ammonia and sodium cyanoborohydride) or nucleophilic substitution with azide intermediates followed by reduction (Staudinger reaction).

Hydrochloride salt formation : Treat the free amine with hydrochloric acid in anhydrous ethanol, followed by recrystallization (e.g., ethanol/water mixtures) to improve purity .

Optimization : Monitor reaction temperature (0–5°C during acidification) and stoichiometry (1:1.2 amine:HCl molar ratio) to minimize byproducts. Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

How can researchers resolve contradictions in NMR data when characterizing stereoisomers of this compound?

Level: Advanced

Answer:

Stereochemical ambiguity in cyclobutane derivatives arises from restricted ring conformation. To address this:

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Compare retention times with known standards .

- X-ray crystallography : Resolve absolute configuration by analyzing crystal structures of single crystals grown via slow evaporation in methanol .

- Dynamic NMR : Study variable-temperature ¹³C NMR to detect ring puckering effects and confirm substituent orientation .

Note : Cross-validate with computational methods (DFT calculations) to correlate experimental chemical shifts with predicted geometries .

What analytical techniques are most reliable for assessing the purity of this compound, and how should they be validated?

Level: Basic

Answer:

- HPLC-UV/ELSD : Use a C18 column (e.g., Agilent Zorbax) with 0.1% TFA in water/acetonitrile gradient (5–95% acetonitrile over 20 min). Monitor at 210 nm for amine detection .

- TGA/DSC : Confirm thermal stability (decomposition >200°C) and absence of solvent residues .

- Mass spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) with <2 ppm error .

Validation : Perform spike-recovery experiments (98–102% recovery) and inter-laboratory comparisons to ensure reproducibility .

How does the steric hindrance of the 3,3-dimethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Level: Advanced

Answer:

The 3,3-dimethyl groups create significant steric bulk, which:

- Reduces SN2 reactivity : The rigid cyclobutane ring and methyl groups hinder backside attack. Prefer SN1 mechanisms in polar protic solvents (e.g., water/ethanol) with carbocation stabilization .

- Promotes ring-opening reactions : Under acidic conditions, the amine hydrochloride may undergo ring expansion (e.g., to cyclopentane derivatives) via Wagner-Meerwein rearrangements .

Experimental design : Compare reaction rates with less-hindered analogs (e.g., 3-methylcyclobutan-1-amine) using kinetic studies (NMR monitoring) .

What strategies are effective for stabilizing this compound against hygroscopic degradation during storage?

Level: Basic

Answer:

- Packaging : Store in amber glass vials with PTFE-lined caps under inert gas (argon) to prevent moisture absorption .

- Lyophilization : Convert to a free base, lyophilize, and reconstitute in dry solvents (e.g., anhydrous DMSO) before use .

- Stabilizers : Add desiccants (molecular sieves) or antioxidants (BHT) at 0.01% w/w to inhibit oxidative degradation .

Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation .

How can this compound be utilized as a building block in medicinal chemistry, particularly for CNS-targeted drug candidates?

Level: Advanced

Answer:

The cyclobutane scaffold is prized for its:

- Conformational rigidity : Enhances binding affinity to neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

- Metabolic stability : The dimethyl groups reduce cytochrome P450-mediated oxidation compared to linear amines .

Case study : Analogous cyclobutylamine hydrochlorides have been used in dopamine reuptake inhibitors. Design analogs via Suzuki coupling or amide bond formation to introduce aryl/heteroaryl groups .

Screening : Test in vitro blood-brain barrier (BBB) permeability models (e.g., PAMPA-BBB assay) and receptor-binding assays .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Level: Advanced

Answer:

Challenges :

- Exothermic reactions : Cyclobutane formation and HCl addition require precise temperature control to avoid runaway reactions.

- Purification bottlenecks : Recrystallization yields drop at large scales due to solubility limitations.

Solutions : - Use continuous flow reactors for cyclization steps to improve heat dissipation .

- Switch to antisolvent crystallization (e.g., adding MTBE to ethanol solutions) for higher recovery .

Process validation : Perform DOE (design of experiments) to optimize parameters (e.g., stirring rate, cooling gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.